molecular formula C17H14N2O5 B11128586 (2E)-2-{[(4-methylphenyl)carbonyl]amino}-3-(4-nitrophenyl)prop-2-enoic acid

(2E)-2-{[(4-methylphenyl)carbonyl]amino}-3-(4-nitrophenyl)prop-2-enoic acid

Cat. No.: B11128586
M. Wt: 326.30 g/mol
InChI Key: BYPKLDODFSDYKL-XNTDXEJSSA-N
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Description

(2E)-2-[(4-METHYLPHENYL)FORMAMIDO]-3-(4-NITROPHENYL)PROP-2-ENOIC ACID is an organic compound that belongs to the class of enones It is characterized by the presence of a formamido group attached to a 4-methylphenyl ring and a nitrophenyl group attached to a prop-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(4-METHYLPHENYL)FORMAMIDO]-3-(4-NITROPHENYL)PROP-2-ENOIC ACID typically involves the following steps:

    Formation of the Enone Backbone: The enone backbone can be synthesized through aldol condensation reactions, where an aldehyde reacts with a ketone in the presence of a base.

    Introduction of the Formamido Group: The formamido group can be introduced through a formylation reaction, where a formylating agent reacts with the 4-methylphenyl ring.

    Nitration of the Phenyl Ring: The nitrophenyl group can be introduced through a nitration reaction, where a nitrating agent reacts with the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(4-METHYLPHENYL)FORMAMIDO]-3-(4-NITROPHENYL)PROP-2-ENOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amine.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and other substituting reagents.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-2-[(4-METHYLPHENYL)FORMAMIDO]-3-(4-NITROPHENYL)PROP-2-ENOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-2-[(4-METHYLPHENYL)FORMAMIDO]-3-(4-NITROPHENYL)PROP-2-ENOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes, receptors, or proteins to modulate their activity.

    Pathways Involved: Influencing biochemical pathways such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[(4-METHYLPHENYL)AMINO]-3-(4-NITROPHENYL)PROP-2-ENOIC ACID
  • (2E)-2-[(4-METHYLPHENYL)CARBAMOYL]-3-(4-NITROPHENYL)PROP-2-ENOIC ACID

Uniqueness

(2E)-2-[(4-METHYLPHENYL)FORMAMIDO]-3-(4-NITROPHENYL)PROP-2-ENOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H14N2O5

Molecular Weight

326.30 g/mol

IUPAC Name

(E)-2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoic acid

InChI

InChI=1S/C17H14N2O5/c1-11-2-6-13(7-3-11)16(20)18-15(17(21)22)10-12-4-8-14(9-5-12)19(23)24/h2-10H,1H3,(H,18,20)(H,21,22)/b15-10+

InChI Key

BYPKLDODFSDYKL-XNTDXEJSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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